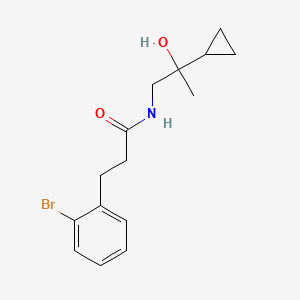
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide, also known as BPHPP, is a compound that has attracted a lot of attention in the scientific community due to its potential applications in drug development. BPHPP is a small molecule that can be synthesized in the laboratory using a variety of methods.
Mécanisme D'action
The mechanism of action of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is not fully understood, but it is believed to involve the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide leads to the accumulation of acetylated histones, which leads to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it has potential as an anticancer agent. 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has also been shown to have anti-inflammatory and neuroprotective effects, which suggests that it has potential as a treatment for inflammatory and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying the role of HDACs in gene expression and for developing HDAC inhibitors. One limitation of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is that it has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well understood.
Orientations Futures
There are many future directions for research on 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide. One direction is to study its efficacy and safety in animal models and humans. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide. Additionally, 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide could be used as a tool for studying the role of HDACs in various biological processes, such as development and disease.
Méthodes De Synthèse
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzylamine with cyclopropyl carboxylic acid, followed by reaction with 2-hydroxypropylamine. Another method involves the reaction of 2-bromobenzylamine with cyclopropyl carboxylic acid, followed by reaction with 2-hydroxypropylamine hydrochloride. Both methods yield 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide with high purity and yield.
Applications De Recherche Scientifique
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has been extensively studied for its potential applications in drug development. It has been shown to have potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs), which play a critical role in regulating gene expression. 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has also been shown to have anticancer activity, as it induces cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has been shown to have anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(19,12-7-8-12)10-17-14(18)9-6-11-4-2-3-5-13(11)16/h2-5,12,19H,6-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTGRSAUEQZFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


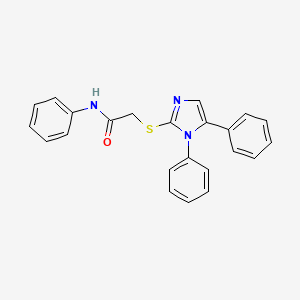
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)
![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)


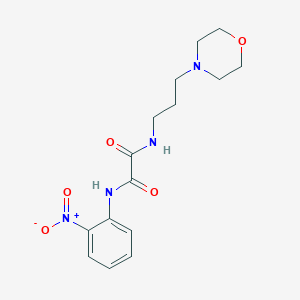

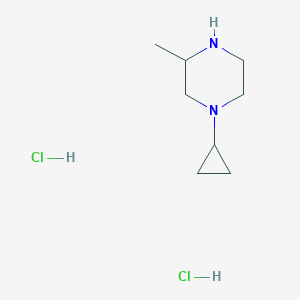
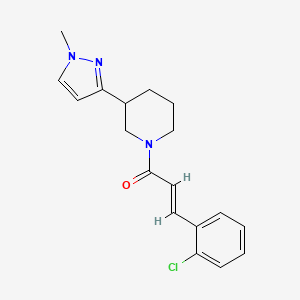
![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2429724.png)
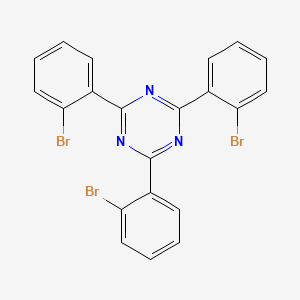
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide](/img/structure/B2429727.png)